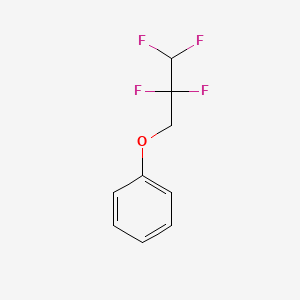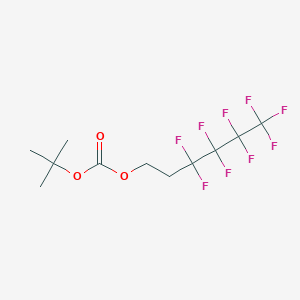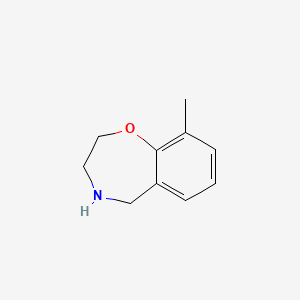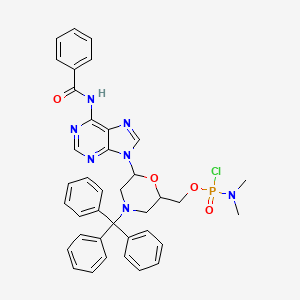![molecular formula C42H48N5O8P B12089851 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)
3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite is a specialized nucleoside analog used in the synthesis of modified oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its unique structural properties and its role in the development of therapeutic agents and diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The process includes protection and deprotection steps to ensure the selective modification of the nucleoside. Common synthetic routes involve the use of protecting groups such as dimethoxytrityl (DMT) for the hydroxyl groups and cyanoethyl (CE) for the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are frequently used to introduce different substituents at specific positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate triesters, while substitution reactions can produce a wide range of modified nucleosides .
Aplicaciones Científicas De Investigación
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite has numerous applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical assays.
Biology: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of therapeutic agents targeting specific genetic sequences, particularly in the treatment of genetic disorders and cancers.
Mecanismo De Acción
The mechanism of action of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it can modify the structure and function of the resulting nucleic acid. The compound targets specific nucleic acid sequences, allowing for precise genetic modifications. The pathways involved include the inhibition of nucleic acid replication and transcription, making it a powerful tool in gene therapy and molecular diagnostics .
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-3,7-dihydro
Uniqueness
Compared to similar compounds, 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite offers unique advantages in terms of stability and specificity. Its structural modifications allow for enhanced binding affinity and selectivity towards target nucleic acid sequences, making it particularly valuable in therapeutic and diagnostic applications .
Propiedades
Fórmula molecular |
C42H48N5O8P |
|---|---|
Peso molecular |
781.8 g/mol |
Nombre IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49) |
Clave InChI |
DSMGBIHVUNIYKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)








![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
